![molecular formula C22H19F30N2O8PS2 B12846723 Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate CAS No. 67939-93-9](/img/structure/B12846723.png)
Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate is a complex organophosphorus compound known for its unique chemical properties. It is characterized by the presence of a phosphate group, sulphonyl group, and a long perfluorinated carbon chain. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate typically involves a multi-step process:
Formation of the Sulphonyl Amide: The initial step involves the reaction of pentadecafluoroheptane sulphonyl chloride with ethylamine to form the sulphonyl amide.
Phosphorylation: The sulphonyl amide is then reacted with phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine. This step introduces the phosphate group.
Hydrolysis: The final step involves the hydrolysis of the phosphorylated intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulphonyl phosphates.
Reduction: Reduction reactions can convert the sulphonyl group to a sulfoxide or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) are commonly employed.
Major Products
The major products formed from these reactions include sulphonyl phosphates, sulfoxides, sulfides, and various substituted phosphates.
Aplicaciones Científicas De Investigación
Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its stability and ability to form micelles.
Medicine: Research is ongoing into its use as a potential therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty polymers and as a surfactant in various industrial processes.
Mecanismo De Acción
The mechanism of action of Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphate group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its perfluorinated chain imparts hydrophobic properties, allowing it to interact with lipid membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
Bis[2-(perfluorooctyl)ethyl] phosphate: Similar in structure but with a shorter perfluorinated chain.
Bis[2-(perfluorodecyl)ethyl] phosphate: Another similar compound with a different chain length.
Uniqueness
Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate is unique due to its specific chain length and the presence of both sulphonyl and phosphate groups. This combination imparts distinct chemical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
67939-93-9 |
|---|---|
Fórmula molecular |
C22H19F30N2O8PS2 |
Peso molecular |
1104.5 g/mol |
Nombre IUPAC |
bis[2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl] hydrogen phosphate |
InChI |
InChI=1S/C22H19F30N2O8PS2/c1-3-53(64(57,58)21(49,50)17(39,40)13(31,32)9(23,24)11(27,28)15(35,36)19(43,44)45)5-7-61-63(55,56)62-8-6-54(4-2)65(59,60)22(51,52)18(41,42)14(33,34)10(25,26)12(29,30)16(37,38)20(46,47)48/h3-8H2,1-2H3,(H,55,56) |
Clave InChI |
YCAARETZDBIMDL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCOP(=O)(O)OCCN(CC)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B12846651.png)
![1-[2-(2,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one oxalate](/img/structure/B12846655.png)
![4-Bromo-5-chloro-pyrazolo[1,5-a]pyridine](/img/structure/B12846661.png)
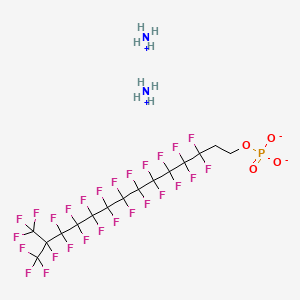
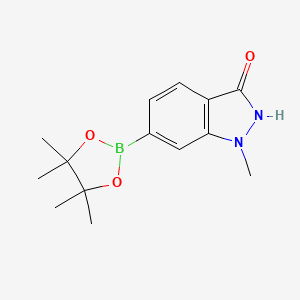

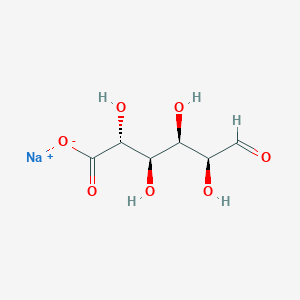
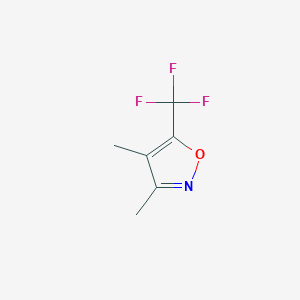

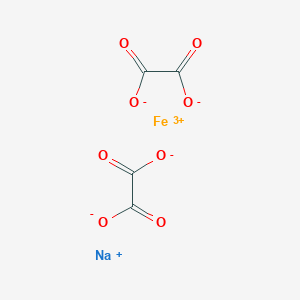
![[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene](/img/structure/B12846734.png)

